6-Chloro-2-(difluoromethyl)nicotinic acid
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Overview
Description
6-Chloro-2-(difluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO2 and a molecular weight of 207.56 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)nicotinic acid typically involves the chlorination of 2-(difluoromethyl)nicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction can be represented as follows:
2-(difluoromethyl)nicotinic acid+Chlorinating agent→6-Chloro-2-(difluoromethyl)nicotinic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chlorination methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
2-Chloro-6-(difluoromethyl)nicotinic acid: The position of the chlorine and difluoromethyl groups is reversed, leading to variations in reactivity and applications.
Uniqueness
6-Chloro-2-(difluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCDYPLKCPGFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719119 |
Source
|
Record name | 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-35-0 |
Source
|
Record name | 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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